Nicotine Bi-L-(+)-tartrate Dihydrate

Catalog No.
S6881410
CAS No.
2624-48-8
M.F
C10H16N2(C4H5O6)2
C10H14N2. 2C4H6O6
C18H26N2O12
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotine Bi-L-(+)-tartrate Dihydrate

CAS Number

2624-48-8

Product Name

Nicotine Bi-L-(+)-tartrate Dihydrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

Molecular Formula

C10H16N2(C4H5O6)2
C10H14N2. 2C4H6O6
C18H26N2O12

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1

InChI Key

RFEJUZJILGIRHQ-WBPXWQEISA-N

SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Sol in ether /Dihydrate/
All salts are soluble in water, alcohol, and ether /Nicotine salts/
Solubility in water: very good

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CCCC1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Psychopharmacology

Application Summary: Nicotine Ditartrate is used in psychopharmacology research to study its effects on tobacco users.

Method of Application: In one study, a randomized, in-clinic, partial single-blind, 7-way crossover design was used to assess nicotine pharmacokinetics and subjective effects in dual users of cigarettes and moist smokeless tobacco .

Results: The mean nicotine Cmax for NPs increased with nicotine level, ranging from 3.5 ng/mL (1.5 mg NP) to 15.4 ng/mL (8 mg NP), compared with 12.2 ng/mL for own brand cigarettes (OBCs) and 9.8 ng/mL for own brand moist smokeless tobacco (OBMST). Reductions in urges to smoke after use of the 2 mg, 3.5 mg, and 8 mg NPs were not statistically different (p > 0.05) relative to OBC .

Pharmaceutical Quality Control

Application Summary: Nicotine Ditartrate is used in pharmaceutical quality control to identify impurities in Nicotine API (active pharmaceutical ingredient) .

Method of Application: A novel compact benchtop SmartMS-enabled LC-MS system was used for the identification of Nicotine and its related impurities .

Results: The full scan with fragmentation function on the ACQUITY RDa Detector generated fragment ion information, used for further confirmation of assignments. By ramping the fragmentation cone voltage additional structural information was generated .

Manufacturing of Nicotine-Containing Products

Application Summary: Nicotine Ditartrate is used in the manufacturing of nicotine-containing products, including e-liquids and tobacco-related formulations .

Method of Application: In the production of e-liquids, Nicotine Ditartrate is mixed with propylene glycol, vegetable glycerin, and flavorings to create a liquid that can be vaporized in an e-cigarette .

Results: The use of Nicotine Ditartrate in e-liquids provides a consistent nicotine delivery, making it a popular choice for e-cigarette manufacturers .

Cosmetics

Results: The results of using Nicotine Ditartrate in cosmetics would depend on the specific product and formulation .

Nicotine Replacement Therapy

Application Summary: Nicotine Ditartrate is used in Nicotine Replacement Therapy (NRT) products, such as nicotine patches, gums, and lozenges . These products are designed to help people quit smoking by reducing their cravings and withdrawal symptoms .

Method of Application: In NRT, Nicotine Ditartrate is delivered to the body in controlled amounts, replacing the nicotine that would have been obtained from smoking . This allows the individual to focus on the behavioral aspects of their smoking addiction .

Results: NRT has been shown to be effective in helping people quit smoking, with those using NRT products being more likely to remain smoke-free than those attempting to quit without them .

Research on Nicotinic Acetylcholine Receptors

Application Summary: Nicotine Ditartrate is used in research on nicotinic acetylcholine receptors (nAChRs) . These receptors are found in the nervous system and play a key role in transmitting signals between nerve cells .

Method of Application: In one study, Nicotine Ditartrate was used to activate α3/β4 nAChR heterologously expressed in Xenopus oocytes . The compound was applied by perfusion every 100 seconds, in the presence of 3 µM PNU 282987 .

Results: The study found that Nicotine Ditartrate was able to activate the α3/β4 nAChR, demonstrating its utility in studying these receptors .

Nicotine Bi-L-(+)-tartrate Dihydrate is a chemical compound with the molecular formula C18H26N2O12C_{18}H_{26}N_{2}O_{12} and a molecular weight of 462.41 g/mol. It appears as a white to almost white crystalline powder and is known for its solubility in water. This compound is formed by the combination of nicotine, a potent alkaloid found in tobacco, and tartrate ions derived from tartaric acid. The compound is notable for its potential applications in pharmacology and tobacco product development, particularly in formulations designed to deliver nicotine without combustion .

In the context of NRT, Nicotine Bi-L-(+)-tartrate Dihydrate delivers a controlled dose of nicotine. Nicotine binds to nicotinic acetylcholine receptors in the brain, alleviating cravings and withdrawal symptoms experienced by smokers attempting to quit.

Toxicity

Nicotine is highly toxic, and Nicotine Bi-L-(+)-tartrate Dihydrate should be handled with care. Accidental ingestion or inhalation can cause nausea, vomiting, dizziness, and even death in high doses.

Flammability

Combustible, similar to organic acids.

Reactivity

May react with strong acids or bases.

Data Source

Safety Data Sheets (SDS) from chemical suppliers provide detailed information on hazards and safety precautions [].

The synthesis of Nicotine Bi-L-(+)-tartrate Dihydrate involves the reaction between nicotine and tartaric acid in an aqueous solution. During this process, the pH of the solution is adjusted, and the mixture is stirred continuously to facilitate the formation of the compound. The general reaction can be represented as follows:

Nicotine+Tartaric AcidNicotine Bi L tartrate Dihydrate\text{Nicotine}+\text{Tartaric Acid}\rightarrow \text{Nicotine Bi L tartrate Dihydrate}

This reaction results in the formation of a salt-like structure where nicotine acts as a cation and tartrate ions serve as anions. The resulting product undergoes further purification steps, including ultrasonic treatment and freeze-drying, to obtain a stable crystalline form .

Nicotine Bi-L-(+)-tartrate Dihydrate exhibits significant biological activity primarily due to its nicotine content. Nicotine itself is known to act on nicotinic acetylcholine receptors in the nervous system, leading to various physiological effects such as increased heart rate, enhanced cognitive function, and potential addiction. Studies have shown that formulations containing this compound can be administered safely at controlled doses, with observed effects on behavior and cognition .

Moreover, this compound has been investigated for its potential therapeutic applications, including its use in liquid enemas for nicotine delivery, which have shown promising results in clinical settings .

The synthesis of Nicotine Bi-L-(+)-tartrate Dihydrate can be summarized in several key steps:

  • Preparation of Aqueous Solution: Tartaric acid is dissolved in water to create an aqueous solution.
  • Addition of Nicotine: Nicotine is added dropwise to the tartaric acid solution while stirring continuously.
  • pH Adjustment: The pH of the reaction mixture is adjusted to facilitate the formation of the tartrate salt.
  • Ultrasonic Treatment: The resulting mixture is subjected to ultrasonic treatment to promote crystallization.
  • Freeze-Drying: The product is then vacuum freeze-dried to yield a white powdery solid.
  • Crystallization: Finally, this solid can be dissolved in a suitable solvent under light protection conditions to obtain crystalline aggregates .

Nicotine Bi-L-(+)-tartrate Dihydrate has several applications:

  • Pharmaceutical Formulations: It can be used in developing non-combustible tobacco products and electronic cigarettes that deliver nicotine without harmful combustion byproducts.
  • Research: This compound serves as a biochemical reagent in proteomics research due to its unique properties .
  • Therapeutic Uses: Potential applications include nicotine replacement therapies and studies exploring its effects on cognitive enhancement and addiction treatment.

Interaction studies involving Nicotine Bi-L-(+)-tartrate Dihydrate focus on its pharmacokinetics and pharmacodynamics when administered via different routes. Research indicates that it interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and affecting various physiological processes such as heart rate and cognitive function. Understanding these interactions helps optimize dosing regimens for therapeutic applications .

Several compounds share structural similarities with Nicotine Bi-L-(+)-tartrate Dihydrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Nicotine TartrateC18H26N2O10Similar structure but lacks dihydrate form
Tartaric AcidC4H6O6Used as an acidulant; does not contain nicotine
Nicotine Hydrogen TartrateC18H26N2O11Contains hydrogen instead of dihydrate
Dextrotartaric AcidC4H6O6Optical isomer of tartaric acid

Uniqueness of Nicotine Bi-L-(+)-tartrate Dihydrate

What sets Nicotine Bi-L-(+)-tartrate Dihydrate apart from these compounds is its specific combination of nicotine with tartrate ions in a dihydrate form, which allows for unique solubility and stability characteristics beneficial for pharmaceutical applications. Its ability to release nicotine slowly makes it particularly valuable for creating less harmful smoking alternatives .

Physical Description

Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
White solid; [ICSC] White powder; [Sigma-Aldrich MSDS]
WHITE FLAKES.

Color/Form

White plates

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

462.14857427 g/mol

Monoisotopic Mass

462.14857427 g/mol

Heavy Atom Count

32

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and carbon monoxide/.

Melting Point

89 °C
90 °C

Therapeutic Uses

/EXPL THER/ To determine the safety and clinical response of nicotine tartrate liquid enemas for active left-side ulcerative colitis in a pilot study. Ten non-smoking patients with mildly to moderately active left-sided ulcerative colitis unresponsive to first-line therapy were treated in an open protocol with nightly nicotine tartrate liquid enemas at a dose of 3 mg nicotine base for 1 week then 6 mg for 3 weeks. Clinical assessments were determined at baseline and 4 weeks by endoscopy, physician assessment and a patient diary of daily symptoms. Peak and trough serum nicotine and trough plasma cotinine were determined by gas chromatography/mass spectrometry and high performance liquid chromatography, respectively. After 4 weeks of treatment, 5/7 patients (71%) showed clinical and sigmoidoscopic improvement (per protocol analysis). The other three patients discontinued therapy within 7 days because of inability to retain the liquid enemas. No patients showed histologic improvement. Six of the patients who completed the 4-week study had peak and trough serum nicotine concentration determined, only 1 of 6 patients had a detectable peak nicotine concentration (value 2.3 ng/mL), and all six patients had undetectable trough nicotine concentrations. The mean trough plasma cotinine concentration was 13 +/- 10 ng/mL. Transient and mild adverse events occurred in 4/10 patients (nausea, lightheadedness, tremor, sleep disturbance). Given the low or undetectable serum nicotine concentrations, these adverse events are not likely to be related to the nicotine enemas. Nicotine tartrate liquid enemas administrated at a dose of 3 mg nicotine base/day for 1 week and then 6 mg/day for 3 weeks are safe and appear to result in clinical improvement in some patients with mildly to moderately active, left-sided ulcerative colitis unresponsive to first-line therapy. Placebo-controlled trials are warranted to confirm these preliminary findings.

Absorption Distribution and Excretion

Studies were conducted to localize the antinociceptive action of nicotine ditartrate within the central nervous system. Antinociceptive and biodispositional studies were carried out after the injection of (3)H-nicotine sc and intracerebroventricularly into the common carotid and vertebral arteries and into the subarachnoid space. (3)H-nicotine was more potent when given into the subarachnoid space than by any other route of administration. Further, disposition studies showed that (3)H-nicotine was almost entirely contained in the thoracic and lumbar areas. Apparently, the spinal cord is an important site for antinociception induced by nicotine.
...The purpose of the current study was to determine the bioavailability and pharmacokinetic parameters of nicotine after administration by hydrophilic liquid enema (acidic and basic), hydrophobic liquid enema (acidic and basic), and by oral and intravenous routes. Thirty healthy volunteers received 45 ug nicotine base/kg (as nicotine tartrate) in one of five formulations (each n = 6): hydrophilic acidic liquid enema, hydrophilic basic liquid enema, hydrophobic acidic liquid enema, hydrophobic basic liquid enema, and oral solution. All participants also received 15 ug nicotine base/kg (as nicotine tartrate) intravenously during a separate study period. Serum concentrations of nicotine were determined by gas chromatography with mass spectrometry. The mean (+/-SD) bioavailabilities of nicotine after administration in the liquid enema formulations (hydrophilic acidic 17 +/- 18%, hydrophilic basic 16 +/- 16%, hydrophobic acidic 25 +/- 17%, hydrophobic basic 15 +/- 12%) were similar to the bioavailability of nicotine after administration by oral solution (20 +/- 25%). The bioavailabilities of nicotine for all five nonintravenous formulations were significantly less than for intravenous nicotine (100%). Serum concentrations of nicotine did not predict adverse reactions. Nicotine tartrate administered as either a liquid enema or as an oral solution had low bioavailability and was well tolerated. ...
Experiments were done to compare the time-courses of the nicotine concentration in the blood, heart, and brain of infant and adult mice after small and large single doses of radioactive nicotine tartrate. In some experiments the nicotine receptors were blocked with mecamylamine or hexamethonium, and their effects on nicotine levels were measured. The nicotine-induced tremor was allowed visually, and its effects on the heart rate were measured by ECG. In adult mice the peak levels of brain nicotine occurred at 10 min, whereas in infant mice the brain nicotine levels were still rising at 20 min. In the latter the blood and heart nicotine levels were higher than the respective brain levels, and the nicotine level in the brain stem exceeded the hemisphere level. The results were reversed in adult mice. A remarkable accumulation of nicotine in the infant heart was measured. Pretreatment with mecamylamine lowered brain nicotine levels in adult mice, and in infant mice the nicotine levels in blood and heart were lowered as well. This pretreatment abolished the nicotine tremor and its effects on the heart rate similarly in both age groups. This suggests that the difference in nicotine levels after mecamylamine in infant and adult mice may not depend solely on possible differences in circulatory changes but can represent differences in "receptor population" as well. Hexamethonium did not abolish the central depressant effect of nicotine on the heart rate nor did it lower the brain nicotine levels. ...

Metabolism Metabolites

In man, nicotine is metabolized to cotinine, hydroxycotinine, desmethylcotinine, and other unidentified compounds ... In other studies with (14)C-labeled nicotine, nicotine isomethonium ion was isolated from urine after iv administration.

Methods of Manufacturing

By action of respective acid on alkaloid. /Nicotine salts/

Interactions

... Twelve cigarette smokers were studied while receiving transdermal mecamylamine 6 mg/24 hr and placebo patches for 7 days each. On the fifth day of patch use, subjects received a combined infusion of deuterium-labeled nicotine and cotinine, with measurement of disposition kinetics of nicotine and cotinine, and cardiovascular and plasma catecholamine responses to nicotine. Half of the subjects were studied under alkaline urine conditions and the other half under acidic urine conditions. Steady-state plasma mecamylamine concentrations were twice as high (mean, 12.2 versus 6.3 ng/mL), consistent with lower renal clearance (2.1 versus 5.8 mL/min/kg) during alkaline compared with acidic urine conditions. Mecamylamine did not significantly affect the clearances of nicotine or cotinine. Mecamylamine significantly reduced the volume of distribution and inhibited the cardioacceleratory and epinephrine-releasing effects of nicotine. Mecamylamine has little effect on the clearance of nicotine and is not expected to affect steady-state levels during transdermal nicotine dosing. The reduction of the volume of distribution of nicotine by mecamylamine suggests that part of the antagonism of nicotinic central nervous system effects by mecamylamine may be due to a pharmacokinetic interaction-most likely decreased transport of nicotine into the brain or decreased binding to nicotine receptors. Mecamylamine may decrease the potential adverse cardiovascular effects of coadministered nicotine.
...The present study demonstrates that the opiate antagonist naloxone can precipitate an abstinence syndrome in nicotine-dependent rats. Fourteen rats were infused for 7 days with 9 mg/kg/day nicotine tartrate in saline via an Alzet osmotic minipump. Fourteen rats were sham-operated and remained nicotine-naive. Half of each group received 4.5 mg/kg naloxone SC immediately before a "blind" 15-min observation, while the other half received saline alone. ANOVA revealed significant nicotine infusion, naloxone injection and interaction effects. Post-hoc analysis showed that the nicotine-infused rats injected with naloxone had significantly more signs than all other groups (P < 0.01). ...
Antihistamines are being increasingly administered in combination with various other agents, with adverse drug reactions the frequent result. The present study consisted of two experiments. Experiment 1 examined the toxicological response of rats to nicotine tartrate (0.0, 2.0, 4.0, and 8.0 mg/kg) in combination with either of two H1-histamine receptor antagonists, the ethylene diamine tripelennamine HCl (0.0, 16.0, 32.0, and 64.0 mg/kg) or the aminoethyl ether diphenhydramine HCl (0.0, 32.0, 64.0, and 96.0 mg/kg). Adult female rats received intraperitoneal injections when housed 12 per cage and toxicological response (number dead per group) was assessed 24 hours post-treatment. The results showed that over the dose ranges employed, and when given alone, nicotine was completely non-lethal, tripelennamine was virtually non-lethal and diphenhydramine was toxic only at the highest dose (5 of 12, at 96.0 mg/kg). However, when nicotine and the antihistamines were delivered in combinations, the toxicological response was markedly altered. Tripelennamine in combination with nicotine yielded supra-additive interaction, with the degree of potentiation being a simple linear function of nicotine within each dose of tripelennamine. The interaction between nicotine and diphenhydramine was more complicated, with certain dose combinations yielding supra-additivity, yet with others yielding antagonism. It was suggested that seizure-precipitated cardiopulmonary collapse was the immediate cause of death, plausibly mediated by central mechanisms. As such, Experiment 2 examined the influence of adding the proconvulsant pentylenetetrazole (PTZ) (0.0, 10.0, and 20.0 mg/kg) to nicotine (0.0, 2.0, 4.0, and 8.0 mg/kg)-tripelennamine (0.0 and 32.0 mg/kg) combination treatments. Effects were assessed both at 1.0 and 24.0 hours post-injection.
The effect of pretreatment with nicotine bitartrate and/or caffeine sodium benzoate (nicotine 2.5 mg % and caffeine 30 mg % in drinking water for 21 days) on the gastric mucosal damage induced by aspirin, phenylbutazone, and reserpine was studied in rats. When given alone, nicotine, caffeine, and their concurrent administration did not produce any visible discernible gastric lesions. Pretreatment with nicotine, caffeine, their combination increased the gastric ulcers produced by aspirin, phenylbutazone, and reserpine.
For more Interactions (Complete) data for NICOTINE TARTRATE (7 total), please visit the HSDB record page.

Dates

Modify: 2023-11-23

Explore Compound Types